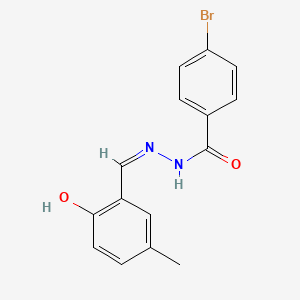![molecular formula C19H22ClN3O2 B6086549 N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is widely used in scientific research, particularly in the field of pharmacology, due to its unique properties and mechanism of action.
作用機序
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are serotonin receptors located in the central nervous system. This leads to an increase in the release of serotonin, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide also acts as a blocker of the dopamine transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects, including anxiogenic and antidepressant-like effects, as well as effects on motor activity and cognitive function. It has also been shown to increase heart rate and blood pressure in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its ability to selectively target serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a high degree of inter-individual variability in its effects, which can make it difficult to draw definitive conclusions from experiments.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the development of new compounds that are more selective and potent than N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, which could lead to the development of new drugs for the treatment of mood disorders and other conditions. Another area of interest is the study of the long-term effects of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide on the brain and other organs, as well as its potential for abuse and addiction. Finally, there is a need for more research on the mechanisms underlying the effects of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, which could lead to a better understanding of the role of serotonin receptors in health and disease.
合成法
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized by reacting 1-(4-chlorophenyl)piperazine with 4-methoxybenzaldehyde in the presence of acetic anhydride and acetic acid. The resulting product is then treated with acetic acid and acetic anhydride to yield N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide as a white crystalline powder.
科学的研究の応用
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is widely used in scientific research to study the effects of piperazine derivatives on the central nervous system. It is particularly useful in studying the mechanism of action of serotonin receptors, as it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is also used in the study of anxiety, depression, and other mood disorders, as it has been shown to have anxiogenic and antidepressant-like effects in animal models.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-6-17(7-9-18)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSAPOKJPVSLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)
![2-{[2-(2-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B6086481.png)
![3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086490.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6086493.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6086496.png)
![2-methyl-6-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6086502.png)
![N'-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]benzohydrazide](/img/structure/B6086510.png)
![8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6086514.png)
![2-(2-hydroxyethyl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086522.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B6086528.png)
![4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B6086536.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6086538.png)
![1-methyl-5-[2-(4(1H)-quinolinylidene)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086541.png)
